Ddr1-IN-4

Descripción general

Descripción

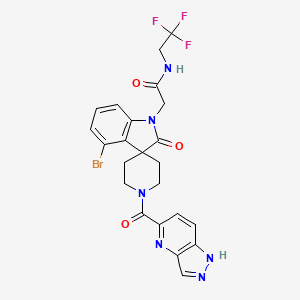

DDR1-IN-4 es un inhibidor altamente potente que se dirige selectivamente a la autofosforilación del Receptor de Dominio Discoidina 1 (DDR1). Este compuesto demuestra una eficacia excepcional con valores de IC50 de 29 nM y 1.9 μM para DDR1 y DDR2, respectivamente . This compound se utiliza principalmente en investigación científica por sus posibles beneficios terapéuticos, particularmente en el contexto de la fibrosis y el cáncer .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de DDR1-IN-4 implica una serie de reacciones químicas que se controlan meticulosamente para garantizar una alta pureza y rendimiento. Las rutas sintéticas específicas y las condiciones de reacción son propietarias y se detallan en la literatura científica . Generalmente, la síntesis implica el uso de varios reactivos y catalizadores para lograr la estructura química deseada.

Métodos de Producción Industrial

La producción industrial de this compound sigue rutas sintéticas similares, pero a mayor escala. El proceso implica medidas estrictas de control de calidad para garantizar la consistencia y la pureza del producto final. El compuesto se produce normalmente en instalaciones especializadas equipadas para manejar reacciones químicas complejas y mantener altos estándares de seguridad y calidad .

Análisis De Reacciones Químicas

Tipos de Reacciones

DDR1-IN-4 experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno, a menudo facilitada por agentes oxidantes.

Reducción: Lo opuesto a la oxidación, esta reacción implica la adición de hidrógeno o la eliminación de oxígeno, típicamente utilizando agentes reductores.

Sustitución: Esta reacción implica el reemplazo de un átomo o grupo de átomos por otro, a menudo facilitado por catalizadores.

Reactivos y Condiciones Comunes

Los reactivos comunes utilizados en las reacciones que involucran this compound incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio, y varios catalizadores para facilitar las reacciones de sustitución . Las condiciones de reacción, como la temperatura, la presión y el solvente, se controlan cuidadosamente para optimizar el rendimiento y la pureza de los productos.

Principales Productos Formados

Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, las reacciones de oxidación pueden producir derivados oxidados de this compound, mientras que las reacciones de reducción pueden producir formas reducidas del compuesto .

Aplicaciones Científicas De Investigación

DDR1-IN-4 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Se utiliza como un compuesto de herramienta para estudiar las vías bioquímicas que involucran DDR1 y DDR2.

Mecanismo De Acción

DDR1-IN-4 ejerce sus efectos inhibiendo selectivamente la autofosforilación de DDR1, una tirosina quinasa activada por colágeno . Esta inhibición interrumpe las vías de señalización mediadas por DDR1, lo que lleva a una reducción de la proliferación celular, la migración y la invasión . Los objetivos moleculares de this compound incluyen el dominio quinasa de DDR1, que es crucial para su activación y señalización aguas abajo .

Comparación Con Compuestos Similares

Compuestos Similares

Varios compuestos son similares a DDR1-IN-4 en términos de su estructura y función, que incluyen:

DDR1-IN-1: Otro inhibidor potente de DDR1 con similar selectividad y eficacia.

DDR1-IN-3: Conocido por su alta selectividad contra DDR1 y DDR2, utilizado en varias aplicaciones de investigación.

Singularidad de this compound

This compound destaca por su excepcional selectividad y potencia para inhibir la autofosforilación de DDR1. Su estructura química única permite una alta eficacia con efectos mínimos fuera del objetivo, lo que lo convierte en una herramienta valiosa en la investigación científica y las posibles aplicaciones terapéuticas .

Actividad Biológica

Ddr1-IN-4 is a selective inhibitor of the Discoidin Domain Receptor 1 (DDR1), a receptor tyrosine kinase that plays a significant role in various biological processes, including cellular adhesion, migration, and extracellular matrix (ECM) remodeling. This article delves into the biological activity of this compound, examining its effects on cellular functions, signaling pathways, and implications for disease treatment.

Overview of DDR1

DDR1 is primarily activated by collagens and is implicated in fibrotic diseases, cancer progression, and inflammatory responses. Its activation leads to the phosphorylation of downstream signaling molecules that regulate ECM production and cellular behavior. Notably, DDR1 has been associated with kidney injury, liver metastasis, and tumor microenvironment modulation.

This compound inhibits DDR1 by binding to its active site, preventing autophosphorylation and subsequent activation of downstream signaling pathways. This inhibition can lead to reduced collagen synthesis and decreased inflammatory responses in various tissues.

Key Findings on this compound Activity

- Collagen Synthesis Inhibition : Studies indicate that this compound effectively reduces collagen IV production in mesangial cells. This effect is significant in models of kidney injury where DDR1 is upregulated .

- Impact on Tumor Metastasis : In vivo studies demonstrate that silencing DDR1 or using inhibitors like this compound can decrease tumor metastasis in liver models. Mice treated with this compound showed reduced tumor foci and altered stroma composition compared to controls .

- Inflammatory Response Modulation : this compound has been shown to downregulate pro-inflammatory cytokines and matrix metalloproteinases (MMPs) in hepatic stellate cells (HSCs), suggesting its potential as an anti-fibrotic agent .

Table 1: Effects of this compound on Cellular Functions

| Function | Observed Effect | Reference |

|---|---|---|

| Collagen Production | Decreased collagen IV synthesis | |

| Tumor Growth | Reduced metastatic foci | |

| Inflammatory Cytokines | Downregulated levels | |

| MMP Activity | Decreased secretion |

Table 2: Comparative Efficacy of DDR Inhibitors

| Inhibitor | Targeted Receptor | IC50 (nM) | Effects Observed |

|---|---|---|---|

| This compound | DDR1 | TBD | Reduced collagen synthesis |

| Ddr1-IN-1 | DDR1 | 105 | Decreased MMP secretion in HSCs |

| Ddr2-IN-1 | DDR2 | 413 | Less potent than Ddr1 inhibitors |

Case Studies

Case Study 1: Kidney Injury Model

In a study involving angiotensin II-induced hypertensive nephropathy, administration of this compound resulted in significantly lower levels of collagen deposition and inflammatory cell infiltration compared to untreated controls. The results indicated that targeting DDR1 could ameliorate renal fibrosis by reducing ECM accumulation .

Case Study 2: Liver Metastasis

A murine model examining liver metastasis showed that silencing DDR1 or treating with this compound led to smaller metastatic foci with altered ECM composition. The study highlighted the role of DDR1 in promoting a pro-metastatic environment through its influence on HSCs and tumor interactions .

Research Findings

Recent research emphasizes the dual role of DDR1 in both promoting fibrosis and facilitating tumor progression. Inhibition of DDR1 through compounds like this compound has emerged as a promising therapeutic strategy for conditions characterized by excessive fibrosis or metastatic disease.

Summary of Key Research Insights

- Fibrosis Reduction : Inhibition of DDR1 leads to decreased collagen production and inflammatory responses in fibrotic diseases.

- Tumor Microenvironment Alteration : Targeting DDR1 modifies the tumor stroma, potentially enhancing therapeutic efficacy against metastatic cancers.

- Therapeutic Potential : The selective inhibition provided by compounds like this compound offers a strategic approach to managing diseases linked with aberrant DDR signaling.

Propiedades

IUPAC Name |

2-[4-bromo-2-oxo-1'-(1H-pyrazolo[4,3-b]pyridine-5-carbonyl)spiro[indole-3,4'-piperidine]-1-yl]-N-(2,2,2-trifluoroethyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20BrF3N6O3/c24-13-2-1-3-17-19(13)22(21(36)33(17)11-18(34)28-12-23(25,26)27)6-8-32(9-7-22)20(35)15-5-4-14-16(30-15)10-29-31-14/h1-5,10H,6-9,11-12H2,(H,28,34)(H,29,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXEXYURPAPXPSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12C3=C(C=CC=C3Br)N(C2=O)CC(=O)NCC(F)(F)F)C(=O)C4=NC5=C(C=C4)NN=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20BrF3N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

565.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.